

Clopidogrel Carboxylic Acid: A Technical Overview of its Basic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Clopidogrel carboxylic acid

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Introduction

Clopidogrel is a prodrug that requires hepatic biotransformation to its active thiol metabolite to exert its antiplatelet effect. A significant portion of the administered clopidogrel, approximately 85-90%, is rapidly hydrolyzed by carboxylesterase 1 (CES1) in the liver to form its major, yet inactive, metabolite, **clopidogrel carboxylic acid** (SR 26334).[1] The plasma concentration of this carboxylic acid derivative is substantially higher than that of the parent drug, making it a key analyte in pharmacokinetic studies. This technical guide provides an in-depth overview of the core basic properties of **clopidogrel carboxylic acid**, presenting quantitative data, detailed experimental protocols, and a visualization of its metabolic context.

Physicochemical Properties

The fundamental physicochemical characteristics of **clopidogrel carboxylic acid** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ ClNO ₂ S	PubChem
Molecular Weight	307.8 g/mol	PubChem[2]
CAS Number	144457-28-3	ChemicalBook[3]
Melting Point	139-141°C	ChemicalBook[3]
147-155°C (dec.) (hydrochloride salt)	United States Biological[4]	
pKa (Predicted)	1.61 ± 0.10	ChemicalBook[3], ChemicalBook[5]
XLogP3-AA (Computed)	1.1	PubChem[2]
Appearance	Light-tan solid	Guidechem[6]

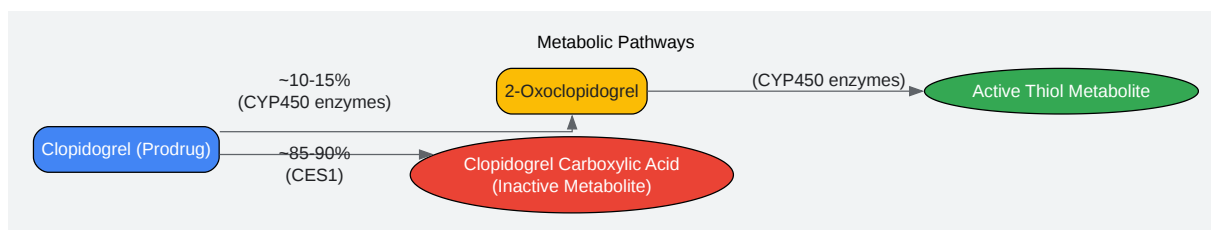
Solubility

The solubility of **clopidogrel carboxylic acid** and its hydrochloride salt has been reported in various solvents. This information is critical for formulation development, sample preparation, and designing in vitro assays.

Solvent	Solubility	Compound Form	Source
Dimethylformamide (DMF)	50 mg/mL	Hydrochloride	Cayman Chemical[7]
Dimethyl sulfoxide (DMSO)	50 mg/mL	Hydrochloride	Cayman Chemical[7]
Ethanol	50 mg/mL	Hydrochloride	Cayman Chemical[7]
PBS (pH 7.2)	10 mg/mL	Hydrochloride	Cayman Chemical[7]
Methanol	Soluble	Hydrochloride	United States Biological[4]
Water	Slightly Soluble	Free Acid	ChemicalBook[5]

Metabolic Pathway

Clopidogrel undergoes extensive metabolism, with the formation of the inactive carboxylic acid derivative being the principal pathway. The following diagram illustrates the metabolic fate of clopidogrel.



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Figure 1: Metabolic pathway of clopidogrel.

Experimental Protocols

The quantification of **clopidogrel carboxylic acid** in biological matrices is fundamental for pharmacokinetic assessments. Below are detailed methodologies for its analysis using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method for the analysis of **clopidogrel carboxylic acid** in human plasma has been described.[8]

- Sample Preparation:
 - Perform a robotic liquid-liquid extraction of plasma samples with diethyl ether.
 - Follow with a solid-liquid extraction on C18 cartridges.

- Derivatize the extracted analyte using n-ethyl diisopropylethylamine and alpha-bromo-2,3,4,5,6-pentafluoro toluene. A structural analogue is used as an internal standard.[8]
- Instrumentation:
 - Gas chromatograph coupled with a mass spectrometer.
- Analytical Parameters:
 - Calibration Range: 5-250 ng/mL in plasma.[8]
 - Limit of Quantification (LOQ): 5 ng/mL.[8]
 - Precision: 3.6 to 15.8%.[8]
 - Accuracy: 92 to 114%.[8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

A simple and reproducible HPLC-UV method has been developed for the determination of **clopidogrel carboxylic acid** in human plasma.[3]

- Sample Preparation:
 - Perform a liquid-liquid extraction of plasma samples in an acidic medium with chloroform.
 - Use ticlopidine as an internal standard.[3]
- Chromatographic Conditions:
 - Column: Nova-pak C8, 5 μ m.[3]
 - Mobile Phase: A mixture of 30 mM K_2HPO_4 , THF, and acetonitrile (pH = 3, 79:2:19, v/v/v). [3]
 - Flow Rate: 0.9 mL/min.[3]
 - Detection: UV at 220 nm.[3]

- Run Time: Approximately 12 minutes.[3]
- Analytical Parameters:
 - Linearity Range: 0.2-10 µg/mL in plasma.[3]
 - Limit of Quantification (LOQ): 0.2 µg/mL.[3]
 - Precision (Within-day and Between-day): 1.0-4.8%.[3]

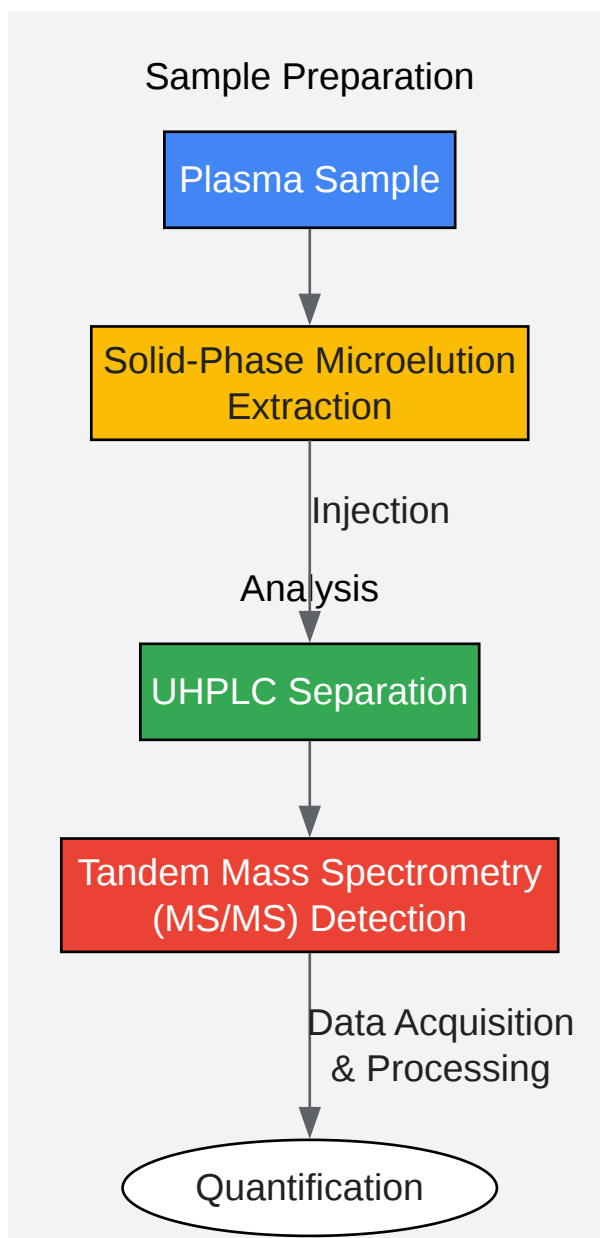
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

A high-sensitivity UHPLC-MS/MS method allows for the accurate quantification of clopidogrel and its carboxylic acid metabolite in human plasma.[9]

- Sample Preparation:
 - Solid-phase microelution extraction of plasma samples.[9]
 - Use d₄-labeled **clopidogrel carboxylic acid** as an internal standard.
- Chromatographic Conditions:
 - Column: Waters Acquity UPLC BEH C18, 50 mm × 1.00 mm, 1.7-µm.[9]
 - Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 100% acetonitrile (B).[9]
 - Flow Rate: 0.140 mL/min.[9]
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).[9]
 - MRM Transition: 308.1 → 198.1 for **clopidogrel carboxylic acid**.[9]
- Analytical Parameters:

- Linearity Range: 1.00–500 pg/mL.[9]
- Lower Limit of Quantification (LLOQ): 1 pg/mL.[9]

The following diagram outlines the general workflow for the UHPLC-MS/MS analysis.



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- To cite this document: BenchChem. [Clopidogrel Carboxylic Acid: A Technical Overview of its Basic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193918#clopidogrel-carboxylic-acid-basic-properties]

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